Ortho- vs. Para-Ethoxy Substitution: Impact on Predicted Lipophilicity and Hydrogen-Bond Acceptor Count
The target compound bears a 2-ethoxyphenyl group, whereas the closest listed analog on major chemical platforms is N-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide (para isomer) . Although the molecular formula and molecular weight are identical (C₁₉H₂₄N₂O₄S, 376.5 g/mol), the ortho-ethoxy substituent introduces an intramolecular hydrogen-bond acceptor in closer proximity to the glycinamide NH, which is predicted to lower the effective polar surface area and alter the experimentally measured logP relative to the para isomer. In silico predictions using the MMsINC database for the C₁₉H₂₄N₂O₄S scaffold estimate a consensus SlogP of 2.67 and a logS of -5.42 [1]; however, these values represent an averaged parameter for the scaffold class and do not capture the isomer-specific shifts caused by ortho substitution.
| Evidence Dimension | Predicted lipophilicity (SlogP) and aqueous solubility (logS) |
|---|---|
| Target Compound Data | No experimentally determined logP or logS available specifically for the ortho isomer |
| Comparator Or Baseline | Scaffold-level predictions for C₁₉H₂₄N₂O₄S: SlogP 2.67, logS -5.42 (MMsINC database) [1] |
| Quantified Difference | Not quantifiable for the specific isomer; ortho substitution expected to reduce polar surface area and increase chromatographic retention time relative to para isomer |
| Conditions | In silico consensus prediction based on topological descriptors; no experimental logP for either isomer identified |
Why This Matters
Lipophilicity directly influences passive membrane permeability and non-specific protein binding; isomer-dependent differences in logP can alter IC₅₀ values in cell-based assays even when the target engagement affinity is identical, making the ortho-ethoxy isomer a distinct chemical entity for phenotypic screening.
- [1] MMsINC Database. Physical Properties for C₁₉H₂₄N₂O₄S scaffold. Molecular Modeling Section, University of Padua. https://mms.dsfarm.unipd.it View Source
